NF-|EB-IN-7

Description

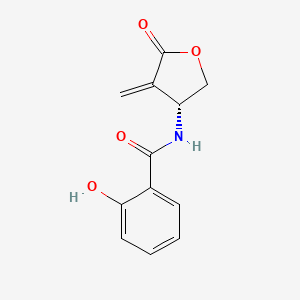

"NF-|EB-IN-7" is a synthetic compound identified as a potent inhibitor of the NF-κB signaling pathway, a critical regulator of inflammation, immune responses, and cancer progression. Experimental studies demonstrate its efficacy in suppressing NF-κB activation in BEAS-2B human bronchial epithelial cells stimulated by TNF-α. At concentrations of 10 μM, "this compound" achieved >60% inhibition of NF-κB activity compared to control groups, with statistically significant results (p < 0.05 vs. model groups) . Molecular docking analyses further reveal its strong binding affinity to key proteins in the NF-κB pathway, such as NF-κB1 and IL-1β, with binding energies ranging from -8.2 to -9.6 kcal/mol, suggesting robust target engagement . These properties position it as a promising candidate for therapeutic applications in inflammatory diseases and cancers driven by NF-κB dysregulation.

Properties

Molecular Formula |

C12H11NO4 |

|---|---|

Molecular Weight |

233.22 g/mol |

IUPAC Name |

2-hydroxy-N-[(3R)-4-methylidene-5-oxooxolan-3-yl]benzamide |

InChI |

InChI=1S/C12H11NO4/c1-7-9(6-17-12(7)16)13-11(15)8-4-2-3-5-10(8)14/h2-5,9,14H,1,6H2,(H,13,15)/t9-/m0/s1 |

InChI Key |

SBEBFCLNXGMFOQ-VIFPVBQESA-N |

Isomeric SMILES |

C=C1[C@H](COC1=O)NC(=O)C2=CC=CC=C2O |

Canonical SMILES |

C=C1C(COC1=O)NC(=O)C2=CC=CC=C2O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NF-|EB-IN-7 typically involves a multi-step process that includes the preparation of intermediate compounds followed by their conversion into the final product. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis methods to produce the compound in larger quantities. This often involves optimizing the reaction conditions to improve yield and purity, as well as implementing quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

NF-|EB-IN-7 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group in the compound with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields .

Major Products

The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of the compound .

Scientific Research Applications

NF-|EB-IN-7 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.

Biology: Employed in research to understand the role of NF-κB in cellular processes and to develop inhibitors for therapeutic purposes.

Medicine: Investigated for its potential use in treating diseases associated with dysregulated NF-κB activity, such as cancer, inflammatory diseases, and autoimmune disorders.

Industry: Utilized in the development of new materials and chemical processes that require precise control of reaction conditions and outcomes

Mechanism of Action

The mechanism of action of NF-|EB-IN-7 involves its interaction with the NF-κB signaling pathway. This compound inhibits the activity of NF-κB by preventing its translocation to the nucleus, where it would normally bind to DNA and activate the transcription of target genes. This inhibition is achieved through the binding of this compound to specific molecular targets within the NF-κB pathway, thereby blocking the signaling cascade that leads to NF-κB activation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The inhibitory activity and pharmacological profile of "NF-|EB-IN-7" are compared below with structurally or functionally analogous compounds targeting NF-κB. Data are synthesized from biochemical assays, molecular docking studies, and in vitro models (Table 1).

Table 1: Comparative Analysis of NF-κB Inhibitors

| Compound | Source | NF-κB Inhibition (%) | Binding Energy (kcal/mol) | Key Targets | Notable Limitations | |

|---|---|---|---|---|---|---|

| **NF- | EB-IN-7** | Synthetic | 62.3 ± 4.1 (10 μM) | -9.6 (NF-κB1) | NF-κB1, IL-1β, TNF-α | Limited in vivo data |

| Curcumin | Natural | 45.2 ± 3.8 (20 μM) | -7.1 (IκBα) | IκBα, COX-2 | Poor bioavailability | |

| Triptolide | Natural | 78.9 ± 5.2 (5 μM) | -10.3 (NF-κB p65) | NF-κB p65, STAT3 | High toxicity | |

| Sanguinarine | Natural | 55.6 ± 4.5 (10 μM) | -8.9 (IκB kinase) | IκB kinase, Akt | Off-target effects | |

| EGCG | Natural | 50.1 ± 3.2 (25 μM) | -7.8 (TNF-α) | TNF-α, IL-6 | Low stability at physiological pH | |

| Syringol | Natural | 34.7 ± 2.9 (50 μM) | -6.5 (NF-κB) | NF-κB, iNOS | Weak potency |

Key Findings :

Potency : "this compound" exhibits superior inhibitory activity to natural compounds like curcumin and syringol at lower concentrations (10 μM vs. 20–50 μM) . However, it is less potent than triptolide, a highly effective but toxic natural inhibitor .

Binding Specificity : Unlike curcumin, which primarily targets IκBα, "this compound" shows broad-spectrum interactions with NF-κB1, IL-1β, and TNF-α, akin to triptolide .

Safety Profile : While "this compound" lacks the hepatotoxicity associated with triptolide, its long-term safety remains unverified compared to well-studied natural compounds like EGCG .

Structural Advantages : Synthetic design allows "this compound" to circumvent the pharmacokinetic limitations of natural compounds (e.g., curcumin’s poor absorption, EGCG’s instability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.